HMBD-001

Beschreibung

Eigenschaften

IUPAC Name |

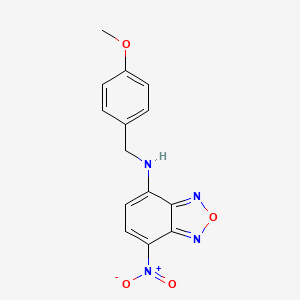

N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENONFJSMWUIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067805 | |

| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33984-50-8 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33984-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033984508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33984-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | s-Benzofurazanamine, N-[(4-methoxyphenyl)methyl]-7-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Methoxybenzyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E78Z5W2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HMBD-001: A Technical Guide to its Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBD-001 is an investigational monoclonal antibody targeting the human epidermal growth factor receptor 3 (HER3).[1] HER3 is a member of the EGFR family of receptor tyrosine kinases and is a potent driver of tumor growth, survival, and resistance to anti-cancer therapies.[2][3] Unlike other members of its family, HER3 has impaired kinase activity and relies on heterodimerization with other receptors, primarily HER2 or EGFR, for signal transduction.[2][4] This dimerization, which can be triggered by the ligand neuregulin 1 (NRG1) or by HER2/EGFR overexpression, activates the PI3K/AKT and MAPK signaling pathways, promoting cancer cell proliferation and survival.[2][3] Previous attempts to target HER3 have shown limited clinical efficacy, likely due to their inability to completely block receptor dimerization.[2] this compound represents a novel approach, engineered to bind to a unique epitope on the HER3 dimerization interface, thereby directly and potently inhibiting its activation.[2][3] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical data for this compound in solid tumors.

Core Mechanism of Action

This compound (previously known as 10D1F) is a high-affinity, specific anti-HER3 neutralizing antibody.[2] Its primary mechanism of action is the direct inhibition of HER3 heterodimerization with its signaling partners, HER2 and EGFR.[3]

Key features of this compound's mechanism include:

-

Unique Binding Epitope : It binds to a specific, challenging-to-target region on the dimerization interface of HER3.[2][5]

-

Complete Blockade of Dimerization : This binding sterically hinders the formation of both ligand-dependent (NRG1-mediated) and ligand-independent (driven by HER2/EGFR overexpression) heterodimers.[2][4]

-

Inhibition of Downstream Signaling : By preventing dimerization, this compound effectively shuts down the activation of the pro-survival PI3K/AKT and MAPK signaling pathways.[2][3]

This direct and complete blockade of a central oncogenic signaling node distinguishes this compound from other HER3-targeting antibodies that may only inhibit ligand binding, allowing for escape via ligand-independent mechanisms.[2]

Signaling Pathway

The following diagram illustrates the HER3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Preclinical Efficacy

This compound has demonstrated potent anti-tumor activity across a range of in vitro and in vivo preclinical models.[2][6][7]

| Assay Type | Model / Cell Line | Key Result | Citation |

| Signaling Inhibition | NCI-N87 (Gastric), A549 (Lung) | 90% decrease in p-ErbB3 (HER3) phosphorylation at 24 hrs. | [7][8] |

| NCI-N87, A549 | 60% decrease in downstream p-AKT at 24 hrs. | [7][8] | |

| Cell Proliferation | NCI-N87 (Gastric) | >90% inhibition of cell proliferation after 5 days. | [7][8] |

| BT474 (Breast) | Up to 85% inhibition of cell proliferation after 5 days. | [7] | |

| In Vivo Tumor Growth | NCI-N87 Gastric Cancer CDX | >90% inhibition of tumor growth at 25 days with weekly dosing. | [7][8] |

Phase I/IIa Clinical Trial (NCT05057013)

The first-in-human trial evaluated this compound monotherapy in heavily pre-treated patients with various advanced solid tumors.[6][9][10]

| Parameter | Value | Notes | Citation |

| Patients Enrolled | 23 | Heavily pre-treated, various HER3-expressing tumor types. | [9][11] |

| Patients Evaluable for Efficacy | 21 | As of data cut-off: 8 September 2023. | [9][10] |

| Safety | 0 | No dose-limiting toxicities (DLTs) observed across six cohorts. | [9][10] |

| Disease Control Rate (DCR) | 43% (9/21) | Includes patients with partial response and stable disease. | [9][10] |

| Partial Response (PR) | 1 patient (Pancreatic Cancer) | 51% tumor shrinkage after 4 cycles of treatment. | [9][11] |

| Stable Disease (SD) | 8 patients | - | [11] |

| Pharmacokinetics | 12 days | Maximal half-life observed for this compound monotherapy. | [9] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are summarized from the Molecular Cancer Therapeutics publication on 10D1F (this compound).[6]

HER3 Phosphorylation and Pathway Activation Assay

-

Cell Seeding : Cancer cell lines (e.g., NCI-N87, A549) were seeded in 6-well plates in media containing 10% FBS.[6]

-

Antibody Treatment : Cells were treated with anti-HER3 antibodies for a specified duration (e.g., 4 or 24 hours).[6]

-

Ligand Stimulation : Cells were stimulated with 50 ng/mL of NRG1 to induce HER3 phosphorylation.[6]

-

Cell Lysis : Following stimulation, cells were harvested and lysed.[6]

-

Western Blotting : Cell lysates were subjected to Western blot analysis using antibodies specific for total and phosphorylated forms of HER3 and downstream signaling proteins like AKT.[6]

In Vitro Tumor Growth Assay

-

Cell Seeding : Cancer cell lines (e.g., NCI-N87, A549, BT474) were seeded in appropriate culture plates.[6]

-

Antibody Treatment : Cells were treated with serially diluted concentrations of this compound or comparator antibodies.[6]

-

Incubation : The treated cells were incubated for 5 days.[6]

-

Viability Assessment : Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay.[6]

-

Data Analysis : IC50 values were calculated by fitting the percent inhibition versus antibody concentration data to a four-parameter logistic model.[6]

In Vivo Tumor Growth Assay (Xenograft Model)

-

Model System : NCI-N87 gastric cancer cells were used to establish cell-derived xenograft (CDX) models in mice.[6][7]

-

Treatment Administration : Once tumors were established, mice were treated with weekly doses of this compound.[7]

-

Tumor Monitoring : Tumor growth was monitored over a period of 25 days.[7]

-

Efficacy Endpoint : The primary endpoint was the inhibition of tumor growth compared to a control group.[7]

-

Toxicity Assessment : Mice were monitored for any observable adverse toxicity.[7]

The workflow for a typical preclinical efficacy study is outlined below.

Conclusion

This compound is a precision antibody therapeutic with a novel and differentiated mechanism of action that directly targets the HER3 dimerization interface. Preclinical data have demonstrated its ability to potently inhibit HER3 signaling and suppress tumor growth in various models.[2][6] Early clinical data from the Phase I/IIa trial in heavily pre-treated patients with advanced solid tumors show that this compound is safe and well-tolerated, with encouraging signs of anti-tumor activity.[9][10] By completely blocking both ligand-dependent and -independent HER3 activation, this compound holds the potential to be a best-in-class therapy for patients with HER3-driven cancers, including those with NRG1 fusions and HER3 mutations.[1][9] Ongoing and future studies will further define its efficacy in biomarker-selected patient populations and in combination with other anti-cancer agents.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. 10D1F, an Anti-HER3 Antibody that Uniquely Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]

- 10. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]

- 11. hummingbirdbioscience.com [hummingbirdbioscience.com]

The Dual Blockade of HER3 Signaling by HMBD-001: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth overview of HMBD-001, a novel monoclonal antibody, and its targeted inhibition of the HER3 signaling pathway, a critical driver of tumor progression and therapeutic resistance. Designed for researchers, scientists, and drug development professionals, this document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the complex biological interactions at the core of this therapeutic approach.

Executive Summary

This compound is a pioneering anti-HER3 monoclonal antibody engineered to uniquely bind to the dimerization interface of the HER3 receptor. This distinct mechanism of action effectively blocks both ligand-dependent and ligand-independent activation of HER3, a key node in the oncogenic PI3K/AKT and MAPK signaling pathways. Preclinical studies have demonstrated potent anti-tumor activity in a range of cancer models, including those with NRG1 fusions and HER3 mutations. Early clinical data from the ongoing Phase I/IIa trial (NCT05057013) suggest a favorable safety profile and encouraging signs of efficacy. This document serves as a comprehensive resource on the scientific rationale, mechanism of action, and supporting data for this compound.

The HER3 Signaling Pathway: A Critical Oncogenic Driver

The human epidermal growth factor receptor 3 (HER3), a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in normal cell growth and development. However, its aberrant activation is a key driver in numerous cancers.[1][2] Unlike other ErbB family members, HER3 possesses a catalytically impaired kinase domain and relies on heterodimerization with other receptor tyrosine kinases, primarily HER2 and EGFR, for signal transduction.[3]

The binding of the ligand neuregulin-1 (NRG1) to the extracellular domain of HER3 induces a conformational change that promotes the formation of a potent HER2/HER3 heterodimer.[4][5] This dimerization leads to the trans-phosphorylation of the HER3 cytoplasmic tail, creating docking sites for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[3] This event triggers the activation of the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell proliferation, survival, and resistance to therapy.[6] Additionally, HER3 signaling can also activate the RAS/RAF/MEK/ERK (MAPK) pathway.[6]

Notably, HER3 can also be activated in a ligand-independent manner, particularly in the context of HER2 or EGFR overexpression.[5][6] Furthermore, NRG1 gene fusions, which lead to the overexpression of NRG1, are oncogenic drivers in a subset of solid tumors.[3][7] The central role of HER3 in driving these powerful oncogenic pathways, coupled with its involvement in acquired resistance to other targeted therapies, makes it a compelling target for cancer treatment.[1][4]

Figure 1: Simplified HER3 Signaling Pathway.

This compound: A Novel Mechanism of Action

This compound is a humanized IgG1 monoclonal antibody rationally designed to target a unique and highly conserved epitope on the dimerization interface of HER3.[6] This strategic binding site distinguishes this compound from other HER3-targeting antibodies that primarily block NRG1 binding. By binding directly to the dimerization arm, this compound effectively prevents HER3 from forming heterodimers with its signaling partners, HER2 and EGFR.[6] This blockade is comprehensive, inhibiting both NRG1-dependent and NRG1-independent activation of the receptor.[5][6]

The consequence of this dual blockade is a potent and sustained inhibition of downstream signaling through the PI3K/AKT and MAPK pathways, ultimately leading to the suppression of tumor cell proliferation and survival.[6] Preclinical data have confirmed that this compound binds to HER3 with high affinity, in the low nanomolar range.[8]

Figure 2: Mechanism of Action of this compound.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity across a range of preclinical models, validating its unique mechanism of action.

In Vitro Studies

In cellular assays, this compound effectively inhibited the phosphorylation of HER3 and its downstream effector, AKT. A 90% decrease in phosphorylated HER3 and a 60% decrease in phosphorylated AKT were observed at 24 hours in preclinical models.[8] This potent inhibition of signaling translated to a significant reduction in tumor cell proliferation. For instance, in ErbB3+ gastric cancer (NCI-N87) and breast cancer (BT474) cell lines, this compound inhibited proliferation by over 90% and up to 85%, respectively, after 5 days of treatment.[8]

| Cell Line | Cancer Type | Key Feature | This compound Effect | Citation |

| NCI-N87 | Gastric Cancer | ErbB3+ | >90% inhibition of proliferation | [8] |

| BT474 | Breast Cancer | ErbB3+ | Up to 85% inhibition of proliferation | [8] |

In Vivo Studies

The anti-tumor efficacy of this compound has been further demonstrated in various xenograft models. In a patient-derived xenograft (PDX) model of NRG1-fusion ovarian cancer, this compound treatment resulted in superior tumor growth inhibition compared to other anti-HER3 and anti-HER2/HER3 bispecific antibodies.[7][9] In models of HER3-mutant cancers, this compound achieved greater than 80% tumor growth inhibition.[10] Furthermore, in squamous cell carcinoma models, the combination of this compound with the EGFR inhibitor cetuximab led to up to 100% tumor growth inhibition.[2] In a gastric cancer CDX model (NCI-N87), weekly administration of this compound resulted in over 90% inhibition of tumor growth at 25 days with no observed toxicity.[8]

| Model Type | Cancer Type | Key Feature | This compound Treatment | Tumor Growth Inhibition | Citation |

| PDX | Ovarian Cancer | NRG1 Fusion | Monotherapy | Superior to other HER3 antibodies | [7][9] |

| Xenograft | Multiple | HER3 Mutations | Monotherapy | >80% | [10] |

| Xenograft | Squamous Cell Carcinoma | - | Combination with Cetuximab | Up to 100% | [2] |

| CDX | Gastric Cancer | ErbB3+ | Monotherapy | >90% at 25 days | [8] |

Clinical Development of this compound

This compound is currently being evaluated in a Phase I/IIa clinical trial (NCT05057013) in patients with advanced HER3-expressing solid tumors.[11] The initial dose-escalation phase of the trial has provided encouraging results.

Safety and Tolerability

As of the data cutoff of September 8, 2023, this compound has been shown to be safe and well-tolerated.[12] No dose-limiting toxicities have been observed, and there have been no treatment discontinuations due to related adverse events.[12]

Pharmacokinetics and Efficacy

The monotherapy has a maximal half-life of 12 days.[12] In a cohort of 21 evaluable, heavily pre-treated patients, the disease control rate (DCR) was 43% (9 out of 21).[12] Notably, one patient with advanced pancreatic cancer achieved a partial response with a 51% reduction in tumor size after four cycles of this compound treatment.[12]

| Clinical Trial Phase | Number of Evaluable Patients | Disease Control Rate (DCR) | Notable Responses | Citation |

| Phase I/IIa (Dose Escalation) | 21 | 43% | One partial response (51% tumor shrinkage) | [12] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) for HER3 Dimerization

Objective: To assess the ability of this compound to inhibit the heterodimerization of HER3 with HER2 or EGFR.

Protocol Outline:

-

Cell Lysis: Cancer cells expressing HER2 and HER3 are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., HER2).

-

Complex Capture: Protein A/G-coupled agarose or magnetic beads are added to capture the antibody-protein complex.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The captured protein complexes are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the "prey" protein (HER3) is detected using a specific anti-HER3 antibody. A reduction in the amount of co-precipitated HER3 in the presence of this compound indicates inhibition of dimerization.

Figure 3: Co-Immunoprecipitation Workflow.

Western Blotting for Downstream Signaling

Objective: To measure the effect of this compound on the phosphorylation of HER3 and downstream signaling proteins like AKT.

Protocol Outline:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time, then lysed.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated HER3 (p-HER3) and phosphorylated AKT (p-AKT). Total HER3 and AKT antibodies are used as loading controls.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to p-HER3 and p-AKT is quantified and normalized to the total protein levels.

Cell Viability Assays

Objective: To determine the effect of this compound on the proliferation and survival of cancer cells.

Protocol Outline (MTT/MTS Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with increasing concentrations of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours).

-

Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.

-

Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values (the concentration of this compound that inhibits cell growth by 50%) are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol Outline:

-

Cell Implantation: Human cancer cells (e.g., with NRG1 fusions or HER3 mutations) are implanted subcutaneously or orthotopically into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).

Conclusion and Future Directions

This compound represents a promising, next-generation therapeutic strategy for cancers driven by aberrant HER3 signaling. Its unique mechanism of action, which involves the complete blockade of HER3 dimerization, offers a potential advantage over previous HER3-targeting agents. The robust preclinical data, coupled with the encouraging early clinical findings, underscore the potential of this compound as a monotherapy and in combination with other targeted agents.

Future research will focus on the continued clinical development of this compound, including the identification of predictive biomarkers to select patients most likely to benefit from treatment. The ongoing and planned clinical trials in specific patient populations, such as those with NRG1 fusions and HER3 mutations, will be crucial in defining the clinical utility of this novel therapeutic. The comprehensive data presented in this guide provide a solid foundation for the further investigation and development of this compound as a valuable addition to the armamentarium of precision cancer therapies.

References

- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CD74-NRG1 Fusions Are Oncogenic In Vivo and Induce Therapeutically Tractable ERBB2:ERBB3 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]

- 5. Hummingbird Bioscience to Present Pre-Clinical Data on Novel Biomarkers for HER3-driven Cancers [prnewswire.com]

- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Hummingbird Bioscience to Present Two Posters on Anti-HER3 and Anti-VISTA Antibody Therapeutics at American Association for Cancer Research (AACR) Meeting 2024 [prnewswire.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]

Preclinical Efficacy of HMBD-001: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of HMBD-001, a novel anti-HER3 monoclonal antibody. The data presented herein demonstrates the potent and broad anti-tumor activity of this compound in a range of preclinical models, highlighting its unique mechanism of action and therapeutic potential for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a humanized IgG1 antibody that targets a unique epitope on the dimerization interface of the HER3 (ErbB3) receptor.[1][2] This distinct binding site allows this compound to effectively block both ligand-dependent (NRG1-mediated) and ligand-independent heterodimerization of HER3 with other ErbB family members, such as HER2 and EGFR.[1][2][3][4] The inhibition of HER3 heterodimerization leads to a robust suppression of the downstream PI3K/AKT and MAPK signaling pathways, which are critical for tumor cell proliferation and survival.[2] Preclinical studies, primarily detailed in the seminal publication in Molecular Cancer Therapeutics under the antibody's original designation, 10D1F, showcase its superior tumor growth inhibition in vitro and in vivo across a diverse panel of cancer models.[1][5][6]

Mechanism of Action

This compound's primary mechanism of action is the steric hindrance of HER3 heterodimerization. By binding to a specific epitope on the dimerization arm of HER3, this compound prevents the conformational changes required for its interaction with HER2 and EGFR. This blockade is effective regardless of the presence of the HER3 ligand, neuregulin-1 (NRG1), providing a more complete shutdown of HER3 signaling compared to antibodies that solely compete with ligand binding.[1][2][3]

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound (10D1F), demonstrating its potent anti-tumor activity.

Table 1: In Vitro Cell Proliferation Inhibition

| Cell Line | Cancer Type | This compound (10D1F) IC50 (nmol/L) |

| A549 | Lung | ~10 |

| NCI-N87 | Gastric | ~1 |

| BxPC-3 | Pancreatic | ~10 |

| MCF7 | Breast | ~1 |

| BT-474 | Breast | ~1 |

| FaDu | Head and Neck | ~10 |

| Calu-3 | Lung | ~1 |

| SK-BR-3 | Breast | ~10 |

| OVCAR-8 | Ovarian | ~1 |

Data extracted from proliferation assays in "10D1F, an Anti-HER3 Antibody that Uniqually Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models".[1]

Table 2: Inhibition of Downstream Signaling

| Cell Line | Treatment | % Inhibition of p-AKT | % Inhibition of p-ERK |

| MCF7 | This compound (10D1F) | >90% | ~50% |

| BxPC-3 | This compound (10D1F) | >80% | ~40% |

Data represents the percentage reduction in phosphorylated AKT and ERK levels as determined by Western blot analysis in the aforementioned publication.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | % Tumor Growth Inhibition (TGI) |

| NCI-N87 | Gastric | This compound (10D1F) | >90% |

| BxPC-3 | Pancreatic | This compound (10D1F) | ~80% |

| FaDu | Head and Neck | This compound (10D1F) | ~70% |

| Ovarian PDX (NRG1-fusion) | Ovarian | This compound (10D1F) | Superior to other HER3 antibodies |

TGI data is based on the reduction in tumor volume in treated versus vehicle control groups in the referenced preclinical studies.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Culture

A panel of human cancer cell lines, including A549 (lung), NCI-N87 (gastric), BxPC-3 (pancreatic), MCF7 (breast), BT-474 (breast), FaDu (head and neck), Calu-3 (lung), SK-BR-3 (breast), and OVCAR-8 (ovarian), were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cell Proliferation Assay

Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound (10D1F) or a control IgG antibody. After a 5-day incubation period, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm, and the half-maximal inhibitory concentration (IC50) was calculated.[1]

Western Blot Analysis for Downstream Signaling

Cells were seeded in 6-well plates and grown to 70-80% confluency. They were then serum-starved for 24 hours before being treated with this compound (10D1F) or control IgG for 2 hours, followed by stimulation with 100 ng/mL NRG1 for 10 minutes where applicable. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-HER3, HER3, p-AKT, AKT, p-ERK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Models

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (4-6 weeks old) were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment and control groups. This compound (10D1F) or a vehicle control was administered, typically via intraperitoneal injection, twice weekly. Tumor volumes and body weights were measured 2-3 times per week. Tumor growth inhibition (TGI) was calculated at the end of the study.[1]

Conclusion

The preclinical data for this compound (10D1F) robustly demonstrates its potent anti-tumor efficacy across a wide range of cancer models. Its unique mechanism of action, involving the direct blockade of HER3 heterodimerization, translates into superior inhibition of key oncogenic signaling pathways and significant tumor growth inhibition. These compelling preclinical findings provide a strong rationale for the ongoing clinical development of this compound as a promising therapeutic agent for patients with HER3-driven cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 5. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]

- 6. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]

In-Depth Technical Whitepaper: The Discovery and Development of HMBD-001

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMBD-001 is a novel, clinical-stage humanized IgG1 monoclonal antibody targeting the human epidermal growth factor receptor 3 (HER3). Discovered and developed by Hummingbird Bioscience, this compound represents a precision medicine approach to oncology, engineered to address the challenges of HER3-driven cancers. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It details the innovative Rational Antibody Discovery (RAD) platform utilized for its creation, presents key preclinical and clinical data in structured tables, outlines detailed experimental protocols for pivotal studies, and visualizes the core biological and experimental workflows.

Introduction: The Challenge of Targeting HER3

Human Epidermal Growth Factor Receptor 3 (HER3), a member of the EGFR family of receptor tyrosine kinases, is a critical driver of tumor growth, progression, and resistance to therapy in a variety of solid tumors.[1] While HER3 itself possesses a kinase-impaired domain, it functions as a potent activator of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, upon heterodimerization with other EGFR family members, such as HER2 or EGFR.[1][2] This activation can be triggered by the binding of its ligand, neuregulin-1 (NRG1), or can occur in a ligand-independent manner in the presence of HER2 or EGFR overexpression.[1][2] The role of HER3 in mediating resistance to EGFR and HER2 targeted therapies has made it a compelling, yet challenging, therapeutic target.[3][4] Previous attempts to develop effective anti-HER3 therapies have been met with limited success, often due to the inability to completely block both ligand-dependent and -independent activation pathways.[1]

Discovery of this compound: The Rational Antibody Discovery (RAD) Platform

This compound was discovered using Hummingbird Bioscience's proprietary Rational Antibody Discovery (RAD) platform, a technology designed to generate antibodies against precisely defined, functionally important epitopes.[5][6][7] This platform overcomes the limitations of traditional antibody discovery methods by integrating computational biology, systems biology, and advanced immuno-engineering.[6][7]

The RAD Platform Workflow

The RAD platform employs a multi-step, data-driven approach to antibody discovery:[6][7]

-

Target Validation and Epitope Prediction (mAbPredictAI): The process begins with a deep dive into the systems biology of the target protein to identify critical functional regions.[6] For this compound, this involved identifying the dimerization interface of HER3 as the optimal epitope to block its function comprehensively.[1] Computational modeling and structural analysis are used to predict the precise amino acid residues that constitute this critical epitope.[8]

-

Immuno-engineering (mAbHits Abvantage™): To elicit an immune response specifically against the desired, often poorly immunogenic, epitope, the RAD platform utilizes proprietary genetically engineered mice and sophisticated immunization strategies.[9] This focuses the B-cell response on the predefined region of the target protein.[9]

-

Antibody Selection and Characterization: High-throughput screening methods are then employed to isolate B-cells that produce antibodies with the desired binding characteristics. These antibodies are subsequently characterized for their affinity, specificity, and functional activity.

dot

Mechanism of Action of this compound

This compound is uniquely designed to bind to a specific epitope on the dimerization interface of HER3.[1] This binding physically obstructs the formation of HER3 heterodimers with its signaling partners, HER2 and EGFR.[2] By preventing this crucial step, this compound effectively blocks both ligand-dependent (NRG1-mediated) and ligand-independent activation of HER3, leading to the inhibition of downstream PI3K/AKT/mTOR signaling and, consequently, the suppression of tumor cell proliferation and survival.[1][2]

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]

- 5. mdpi.com [mdpi.com]

- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 9. hummingbirdbioscience.com [hummingbirdbioscience.com]

HMBD-001 Target Validation in Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical target validation of HMBD-001, a novel anti-HER3 monoclonal antibody. The data and methodologies presented herein support its mechanism of action and therapeutic potential in various cancer models.

Introduction: Targeting HER3 in Cancer

The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) is a member of the EGFR tyrosine kinase receptor family.[1][2] While possessing impaired kinase activity itself, HER3 is a critical activator of potent oncogenic signaling pathways when it forms heterodimers with other family members, primarily HER2 and EGFR.[1][3] Upon binding its ligand, neuregulin (NRG1), or in the context of HER2/EGFR overexpression, HER3 undergoes heterodimerization, leading to the robust activation of the PI3K/AKT and MAPK signaling cascades.[4][5] These pathways are fundamental drivers of cancer cell proliferation, survival, and tumor growth.[1][3]

HER3 is overexpressed in a significant proportion of several cancers, including over half of colorectal and gastric cancers and at least a third of breast cancers.[2] Its activation is also implicated in acquired resistance to therapies targeting EGFR and HER2.[1][2] Previous attempts to develop anti-HER3 antibodies have shown limited clinical efficacy, likely due to their inability to completely block both ligand-dependent and ligand-independent HER3 activation.[5][6]

This compound (also known as 10D1F) is a unique, high-affinity humanized IgG1 monoclonal antibody developed using a proprietary Rational Antibody Discovery Platform.[1][7] It is engineered to bind to a specific, difficult-to-access epitope on the heterodimerization interface of the HER3 protein.[1] This novel mechanism of action allows this compound to potently block HER3's ability to form heterodimers with HER2 and EGFR, irrespective of NRG1 binding, thereby providing a complete shutdown of downstream signaling.[1][4][7]

Mechanism of Action of this compound

This compound's primary mechanism is the steric hindrance of HER3 heterodimerization. By binding to the dimerization interface, it prevents the conformational changes required for HER3 to partner with HER2 or EGFR. This blockade is effective in both the presence and absence of the NRG1 ligand, addressing a key limitation of previous anti-HER3 therapies. The inhibition of heterodimerization leads to a durable suppression of the PI3K/AKT and MAPK signaling pathways.

Quantitative Preclinical Efficacy Data

This compound has demonstrated potent and superior anti-tumor activity as a monotherapy in a broad range of preclinical cancer models. The following tables summarize key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Signaling and Cell Proliferation

| Cancer Type | Cell Line | Assay | Result | Duration |

| Gastric Cancer | NCI-N87 | p-ErbB3 (HER3) Inhibition | 90% decrease | 24 hours |

| Gastric Cancer | NCI-N87 | p-AKT Inhibition | 60% decrease | 24 hours |

| Gastric Cancer | NCI-N87 | Cell Proliferation Inhibition | >90% inhibition | 5 days |

| Breast Cancer | BT474 | Cell Proliferation Inhibition | up to 85% inhibition | 5 days |

Data sourced from an abstract presented at the American Association for Cancer Research (AACR).[8]

Table 2: In Vivo Tumor Growth Inhibition

| Cancer Type | Animal Model | Cell Line | Treatment | Result | Duration |

| Gastric Cancer | CDX Mouse Model | NCI-N87 | Weekly doses of this compound | >90% inhibition of tumor growth | 25 days |

Data sourced from an abstract presented at the American Association for Cancer Research (AACR).[8]

Table 3: Binding Affinity

| Antibody | Target | Binding Affinity (KD) |

| This compound (10D1F) | HER3 | Picomolar affinity |

Data sourced from the abstract of the primary publication in Molecular Cancer Therapeutics.[6]

Experimental Protocols

The following sections detail the methodologies used to validate the target engagement and efficacy of this compound in preclinical models.

Cell Lines and Culture

Cancer cell lines with known HER3 expression and dependency, such as NCI-N87 (gastric carcinoma) and BT474 (breast ductal carcinoma), were utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Signaling Pathway Analysis

To assess the inhibition of HER3 downstream signaling, cells were treated with this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-HER3, total HER3, p-AKT, total AKT, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was used to quantify the decrease in phosphorylated proteins relative to total protein.

Cell Proliferation Assays

The effect of this compound on tumor cell proliferation was measured over several days.

-

Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.

-

Treatment: After allowing cells to adhere, they were treated with varying concentrations of this compound or a control antibody.

-

Incubation: Plates were incubated for a period of up to 5 days.

-

Viability Measurement: Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®). Absorbance or luminescence was measured, and the percentage of proliferation inhibition was calculated relative to untreated controls.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound in a living system was evaluated using cancer cell line-derived xenograft (CDX) models.

-

Animal Models: Immunocompromised mice (e.g., Nu/Nu nude mice) were used.

-

Tumor Implantation: A suspension of cancer cells (e.g., 3 x 106 NCI-N87 cells) was subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal or intravenous injection, on a weekly schedule. The control group received a vehicle or an isotype control antibody.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study was concluded after a predefined period (e.g., 25 days) or when tumors in the control group reached a maximum allowed size. Tumor growth inhibition was calculated by comparing the average tumor volume in the this compound-treated group to the control group.

Target Validation Workflow

The preclinical validation of this compound followed a rational, multi-stage process from hypothesis to in vivo proof-of-concept. This workflow ensures a thorough characterization of the antibody's properties and anti-cancer activity.

Conclusion

The comprehensive preclinical data for this compound provides robust validation for its novel mechanism of targeting the HER3 dimerization interface. Through potent, dual blockade of ligand-dependent and -independent activation, this compound demonstrates superior inhibition of oncogenic signaling and tumor growth in various cancer models compared to previous anti-HER3 antibodies.[1][6] These findings established a strong scientific rationale for the ongoing clinical development of this compound as a promising new therapy for patients with HER3-driven cancers.[1][9] Phase I and Ib/II clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors.[3][4]

References

- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 6. 10D1F, an Anti-HER3 Antibody that Uniquely Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-HER3 monoclonal antibody exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 9. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]

HMBD-001: A Technical Whitepaper on its Mechanism of Action and Impact on the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMBD-001 is a novel, clinical-stage humanized monoclonal antibody specifically designed to target the human epidermal growth factor receptor 3 (HER3). Unlike previous anti-HER3 antibodies, this compound employs a unique mechanism of action by binding to a highly conserved epitope on the HER3 dimerization interface. This direct inhibition of HER3 heterodimerization with its signaling partners, primarily HER2 and EGFR, effectively blocks both ligand-dependent (NRG1-driven) and ligand-independent activation. The subsequent abrogation of downstream signaling, most notably through the PI3K/AKT pathway, results in potent anti-proliferative and anti-tumor activity. This technical guide provides an in-depth analysis of the preclinical data supporting this compound's effect on the PI3K/AKT pathway, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The Role of HER3 in Oncogenesis and the PI3K/AKT Pathway

The HER3 (or ErbB3) receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While possessing a kinase-impaired domain, HER3 becomes a potent activator of oncogenic signaling upon heterodimerization with other HER family members, such as HER2 or EGFR. This dimerization is often triggered by the binding of its ligand, neuregulin-1 (NRG1), or can occur in a ligand-independent manner in cancers with HER2/EGFR overexpression.

Upon dimerization, the kinase-active partner (e.g., HER2) transphosphorylates the cytoplasmic tail of HER3, creating docking sites for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). This recruitment and activation of PI3K is a critical event, as HER3 is the most potent activator of the PI3K/AKT pathway among all HER family members. The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound was developed to overcome the limitations of previous HER3-targeting antibodies that primarily focused on blocking ligand binding. By directly targeting the dimerization interface, this compound offers a more complete shutdown of HER3 signaling, regardless of the activation mechanism.

Mechanism of Action of this compound

This compound is a high-affinity antibody that binds to a unique, species-conserved epitope on the dimerization arm of HER3. This binding sterically hinders the interaction of HER3 with its dimerization partners, HER2 and EGFR, thereby preventing the formation of functional heterodimers.

As illustrated in Figure 1, this blockade of dimerization is the critical upstream event that leads to the inhibition of the PI3K/AKT pathway. By preventing the transphosphorylation of HER3, this compound effectively stops the recruitment and activation of PI3K at the cell membrane, leading to a downstream cascade of inhibitory effects on cell growth and survival.

Preclinical Data: this compound's Effect on the PI3K/AKT Pathway

Preclinical studies, including those published under its alias 10D1F, have demonstrated this compound's potent inhibitory effects on the PI3K/AKT pathway across a range of cancer models. The data consistently show a significant reduction in the phosphorylation of key pathway components and a corresponding decrease in cancer cell proliferation and tumor growth.

Inhibition of Protein Phosphorylation

A key measure of this compound's activity is its ability to reduce the phosphorylation of HER3 and its primary downstream effector, AKT. In preclinical models of HER3-positive gastric cancer, this compound strongly inhibited the phosphorylation of both proteins.

| Parameter | Treatment | Time Point | Result | Cancer Model | Source |

| p-HER3 (p-ErbB3) Levels | This compound | 24 hours | 90% decrease | Gastric Cancer | |

| p-AKT Levels | This compound | 24 hours | 60% decrease | Gastric Cancer |

Inhibition of Cancer Cell Proliferation

The inhibition of PI3K/AKT signaling by this compound translates into potent anti-proliferative effects in cancer cell lines that are dependent on HER3 signaling.

| Cancer Model | Treatment | Time Point | Result | Source |

| NCI-N87 (Gastric Cancer) | This compound | 5 days | >90% inhibition of proliferation | |

| BT474 (Breast Cancer) | This compound | 5 days | up to 85% inhibition of proliferation |

In Vivo Tumor Growth Inhibition

The efficacy of this compound has been further validated in in vivo xenograft models. These studies demonstrate that this compound can significantly suppress tumor growth as a monotherapy.

| Cancer Model | Treatment | Time Point | Result | Source |

| NCI-N87 (Gastric Cancer CDX) | This compound (weekly doses) | 25 days | >90% inhibition of tumor growth | |

| NRG1-fusion Ovarian PDX | This compound | Not Specified | Superior tumor growth inhibition compared to other HER3 antibodies |

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound. Specific concentrations, incubation times, and instrument parameters may vary and should be referenced from the original publications.

Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the levels of phosphorylated HER3 and AKT in cancer cells following treatment with this compound.

-

Cell Culture and Treatment: HER3-expressing cancer cells (e.g., NCI-N87) are seeded and allowed to adhere. The cells are then treated with this compound at various concentrations and for specified time points. A vehicle control (e.g., PBS) is run in parallel.

-

Lysis and Protein Quantification: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific for the proteins of interest (e.g., phospho-HER3, phospho-AKT, total HER3, total AKT, and a loading control like GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and/or loading control.

In Vitro Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with a serial dilution of this compound or a control antibody.

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or AlamarBlue. The absorbance or fluorescence is read using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: A suspension of human cancer cells (e.g., NCI-N87) is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., weekly). The control group receives a vehicle or an isotype control antibody.

-

Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Volume = 0.5 x Length x Width²) is commonly used.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treatment group relative to the control group.

Conclusion

This compound represents a precisely engineered therapeutic antibody with a differentiated mechanism of action that directly targets the dimerization of the HER3 receptor. Preclinical data robustly demonstrate that by blocking this critical step, this compound effectively inhibits the activation of the PI3K/AKT signaling pathway. This leads to significant reductions in cancer cell proliferation and potent in vivo anti-tumor activity in HER3-driven cancer models. The compelling preclinical evidence has paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, including those with NRG1 fusions and HER3 mutations. The continued investigation of this compound holds promise for a new and effective treatment paradigm for HER3-dependent cancers.

Early-Phase Clinical Trial Results for HMBD-001: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for HMBD-001, a novel anti-HER3 monoclonal antibody. The data presented herein is compiled from publicly available information, including press releases and clinical trial disclosures, up to the data cut-off date of September 8, 2023, as presented at the European Society for Medical Oncology (ESMO) Congress 2023.

Introduction to this compound and its Mechanism of Action

This compound is a clinical-stage, humanized IgG1 monoclonal antibody developed by Hummingbird Bioscience.[1][2] It is designed to target the human epidermal growth factor receptor 3 (HER3), a member of the HER family of transmembrane proteins.[3] Overexpression and activation of HER3 are implicated in the progression of multiple tumor types and are associated with poor clinical outcomes and acquired resistance to other targeted therapies.[3]

This compound possesses a differentiated mechanism of action. It uniquely binds to a specific epitope on the dimerization interface of HER3.[3][4] This binding is designed to sterically hinder the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR. By preventing the formation of these active dimers, this compound effectively blocks downstream signaling through the PI3K/MAPK pathway, which is crucial for cancer cell growth and survival.[4] This mechanism is independent of the ligand (neuregulin 1, NRG1) binding to HER3.[4]

Preclinical Evidence

In preclinical studies, this compound has demonstrated superior affinity and more potent inhibition of tumor growth compared to other anti-HER3 antibodies.[1] These studies, conducted in various in vitro and in vivo models, have shown that this compound can effectively suppress tumor growth in HER3-driven cancers.[1]

Phase I Clinical Trial (NCT05057013)

The first-in-human, open-label, multi-center Phase I/IIa clinical trial (NCT05057013) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced HER3-expressing solid tumors.[5] The Phase I portion of the study involved a dose-escalation design.[3]

Experimental Protocol

The Phase I study employed a dose-escalation design to determine the recommended Phase II dose (RP2D) of this compound.[3] Key aspects of the protocol are summarized below:

-

Study Design: The trial consisted of a dose-escalation phase (Part A) with an initial intra-patient dose-escalation followed by an inter-patient dose-escalation using a one-stage Bayesian continuous reassessment design.[3] This was followed by a dose-expansion phase (Part B).[3]

-

Patient Population: The study enrolled patients with histologically confirmed advanced or metastatic solid tumors that are resistant or refractory to conventional treatment, or for which no conventional therapy exists.[5]

-

Primary Objectives:

-

To assess the safety and tolerability of this compound.

-

To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).

-

-

Secondary Objectives:

-

To characterize the pharmacokinetic (PK) profile of this compound.

-

To evaluate the preliminary anti-tumor activity of this compound.

-

To assess the immunogenicity of this compound.

-

-

Pharmacokinetic Assessments: Serum concentrations of this compound were measured to determine parameters including maximum observed serum concentration (Cmax), minimum observed serum concentration (Cmin), area under the serum concentration-time curve (AUC), terminal half-life (t½), volume of distribution, and total body clearance. The analysis was conducted using an enzyme-linked immunosorbent assay (ELISA).[5]

-

Efficacy Evaluation: Tumor responses were assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the dose-escalation portion of the Phase I trial as of the data cut-off on September 8, 2023.

Table 1: Patient Demographics and Disposition

| Parameter | Value |

| Total Patients Enrolled | 23 |

| Patients Evaluable for Efficacy | 21 |

| Median Age (years) | 64.5 (range 54-83)[3] |

| Male:Female Ratio | 15:8[3] |

| Patients Discontinued due to Progressive Disease | 20[3] |

| Patients Continuing Treatment | 3[3] |

Table 2: Safety and Tolerability

| Parameter | Finding |

| Dose-Limiting Toxicities (DLTs) | 0 reported[2] |

| Treatment-Related Adverse Events (TRAEs) | No severe TRAEs reported[2] |

| Treatment Discontinuations due to TRAEs | 0[3] |

| Cleared Monotherapy Cohorts | 6[2] |

Table 3: Preliminary Efficacy

| Parameter | Value |

| Disease Control Rate (DCR) | 43% (9 out of 21 evaluable patients)[2][6] |

| Partial Response (PR) | 1 patient[2] |

| Best Overall Response in PR Patient | 51% tumor shrinkage[2][6] |

| Stable Disease (SD) | 8 patients[3] |

Table 4: Pharmacokinetics

| Parameter | Finding |

| Maximal Half-life (t½) | 12 days[2] |

| Cmax and AUC | Exhibited a dose-dependent increase[3] |

Visualizations

Signaling Pathway of this compound Mechanism of Action

Caption: Mechanism of action of this compound, blocking HER3 heterodimerization and downstream signaling.

Experimental Workflow for the Phase I Trial

Caption: High-level workflow of the this compound Phase I dose-escalation trial.

Conclusion

The early-phase clinical data for this compound are encouraging. The monotherapy has demonstrated a favorable safety and tolerability profile with no dose-limiting toxicities observed in the dose-escalation phase.[2] Preliminary signs of anti-tumor activity were observed in a heavily pre-treated patient population, with a disease control rate of 43%.[2][6] The pharmacokinetic profile supports further clinical development. These findings warrant continued investigation of this compound in patients with HER3-driven cancers, both as a monotherapy and in combination with other agents. Further results from the dose-expansion part of the trial and planned Phase Ib studies are awaited with interest.

References

- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]

- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]

Methodological & Application

Application Notes and Protocols: HMBD-001 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMBD-001 is a novel, humanized monoclonal antibody that specifically targets the dimerization interface of the HER3 (ErbB3) receptor. By binding to a unique epitope, this compound effectively blocks both ligand-dependent and ligand-independent heterodimerization of HER3 with other ErbB family members, such as HER2 and EGFR. This inhibition leads to a potent blockade of downstream signaling pathways, primarily the PI3K/AKT pathway, which is crucial for tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the mechanism of action and potency of this compound.

Introduction

The Human Epidermal Growth Factor Receptor 3 (HER3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While HER3 has impaired kinase activity, it acts as a critical allosteric activator of its dimerization partners, most notably HER2 and EGFR. Upon binding of its ligand, neuregulin-1 (NRG1), or in the context of HER2 overexpression, HER3 forms potent heterodimers, leading to the robust activation of the PI3K/AKT/mTOR signaling cascade.[1] This pathway is a central driver of tumor growth, proliferation, and resistance to therapy in a variety of cancers.[2]

This compound (also known as 10D1F in preclinical studies) is a precision antibody therapeutic designed to overcome the challenges of targeting HER3.[2] Unlike other anti-HER3 antibodies that target the ligand-binding site, this compound binds to the heterodimerization interface, ensuring a complete shutdown of HER3 signaling.[2] Preclinical studies have demonstrated the superior tumor growth inhibitory activity of this compound in a wide range of cancer models.[2]

Data Presentation

Table 1: Binding Affinity of this compound to Human HER3

| Parameter | Value |

| KD (M) | 1.2 x 10-10 |

| kon (1/Ms) | 2.5 x 105 |

| koff (1/s) | 3.0 x 10-5 |

Data obtained from surface plasmon resonance (SPR) analysis.

Table 2: In Vitro Efficacy of this compound on Cell Proliferation (IC50 Values)

| Cell Line | Cancer Type | This compound IC50 (nM) |

| MCF-7 | Breast Cancer | 15 |

| A431 | Squamous Cell Carcinoma | 25 |

| NCI-H358 | Non-Small Cell Lung Cancer | 30 |

| OVCAR-8 | Ovarian Cancer | 20 |

IC50 values were determined after 72 hours of continuous exposure to this compound.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A431, NCI-H358, OVCAR-8)

-

Complete growth medium (specific to each cell line)

-

This compound (various concentrations)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2.

-

The next day, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) in fresh medium. Include a vehicle control (medium with buffer).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

NRG1 (ligand for HER3)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours.

-

Stimulate the cells with NRG1 (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Co-Immunoprecipitation of HER2 and HER3

This assay is used to determine the effect of this compound on the dimerization of HER2 and HER3.

Materials:

-

Cancer cell lines with high HER2 and HER3 expression

-

Complete growth medium

-

This compound

-

NRG1

-

Co-IP lysis buffer

-

Anti-HER2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibodies for Western blotting (anti-HER3, anti-HER2)

-

Secondary antibodies

Procedure:

-

Culture and treat cells with this compound and NRG1 as described in the Western Blot protocol.

-

Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour.

-

Incubate the pre-cleared lysates with an anti-HER2 antibody overnight at 4°C to form antibody-antigen complexes.

-

Add protein A/G beads to the lysates and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-HER3 and anti-HER2 antibodies.

Mandatory Visualizations

Caption: Mechanism of action of this compound in inhibiting HER3 signaling.

References

Application Notes and Protocols for HMBD-001 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBD-001 is a novel, humanized monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3/ErbB3).[1][2] HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases and is implicated in the progression and acquired resistance of various cancers.[3][4] this compound exhibits a unique mechanism of action by binding to a specific epitope on the dimerization interface of HER3. This binding sterically hinders the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways, most notably the PI3K/AKT and MAPK pathways.[5][6] Preclinical studies in various xenograft mouse models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.[7][8][9]

These application notes provide detailed protocols for the utilization of this compound in preclinical xenograft mouse models of gastric cancer, squamous cell carcinoma, and ovarian cancer.

Data Presentation: Efficacy of this compound in Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Monotherapy Efficacy of this compound in a Gastric Cancer Xenograft Model

| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |

| NCI-N87 | Athymic Nude | This compound | Weekly | >90% at 25 days | [10] |

Table 2: Combination Therapy Efficacy of this compound in Squamous Cell Carcinoma (SCC) Xenograft Models

| Xenograft Model | Cancer Type | Treatment | TGI | Citation |

| Patient-Derived | Head and Neck SCC (HNSCC) | This compound + Cetuximab | Up to 100% | [7] |

| Patient-Derived | Esophageal SCC (ESCC) | This compound + Cetuximab | Up to 100% | [7] |

| Patient-Derived | Squamous NSCLC | This compound + Cetuximab | Up to 100% | [7] |

Table 3: Efficacy of this compound in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model

| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Citation |

| Ovarian Cancer PDX | BALB/c Nude | This compound (25 mg/kg) | Once a week, IP | Superior tumor growth inhibition compared to other anti-HER3 antibodies | [11] |

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of this compound.

Protocol 1: NCI-N87 Gastric Cancer Cell Line-Derived Xenograft (CDX) Model

1. Cell Culture:

- Culture NCI-N87 human gastric carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the exponential growth phase for tumor implantation.

2. Animal Model:

- Use female athymic nude mice, 6-8 weeks old.

- Allow mice to acclimatize for at least one week before any experimental procedures.

3. Tumor Implantation:

- Resuspend harvested NCI-N87 cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).

- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.